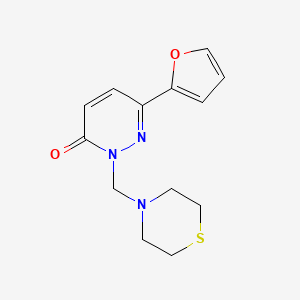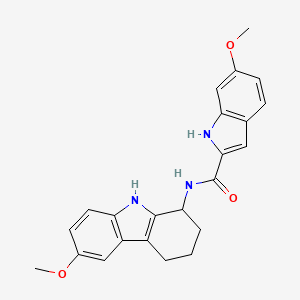
6-Methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name reflects its substituents: two methoxy groups (one on the indole ring and one on the carbazole ring) and a tetrahydrocarbazole moiety.
- It may be synthesized for various purposes, including pharmaceutical research and material science.
6-Methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-2-carboxamide: is a complex organic compound with a fused indole-carbazole core. Its chemical structure consists of an indole ring and a carbazole ring connected via an amide linkage.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., anticancer, anti-inflammatory properties).
Medicine: May serve as a lead compound for drug development.
Industry: Employed in materials science (e.g., OLEDs, semiconductors).
Mechanism of Action
Targets: The compound likely interacts with cellular receptors or enzymes.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of indole and carbazole motifs sets it apart.
Similar Compounds: Related compounds include other indole derivatives (e.g., indomethacin, tryptophan) and carbazole-based molecules (e.g., carbamazepine).
Remember that this information is based on existing knowledge up to my last update in 2021 For the most recent research, consult scientific literature or databases
: PubChem. Compound Summary for CID 12345678. Link : SciFinder. Search for research articles and patents related to 6-Methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-2-carboxamide. Link <|im_end
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
6-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H23N3O3/c1-28-14-8-9-18-17(11-14)16-4-3-5-19(22(16)25-18)26-23(27)21-10-13-6-7-15(29-2)12-20(13)24-21/h6-12,19,24-25H,3-5H2,1-2H3,(H,26,27) |
InChI Key |
APQBAVUWOCBBOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC5=C(N4)C=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B10995899.png)
![N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide](/img/structure/B10995901.png)
![N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10995905.png)
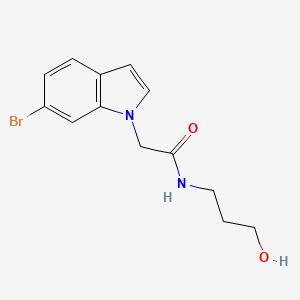
![methyl 4-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B10995920.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10995935.png)
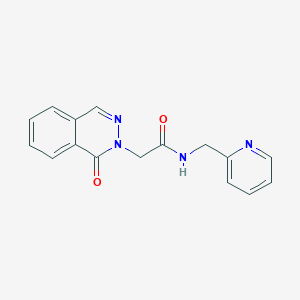
![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10995942.png)
![N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10995947.png)
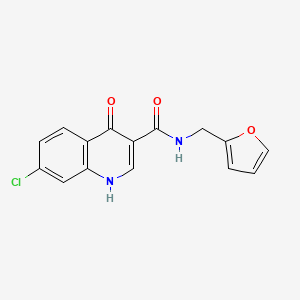
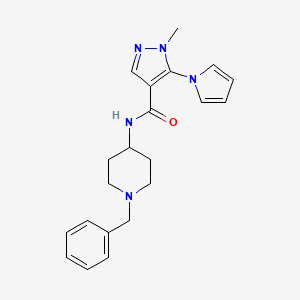
![methyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10995961.png)
![3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)propanamide](/img/structure/B10995966.png)
